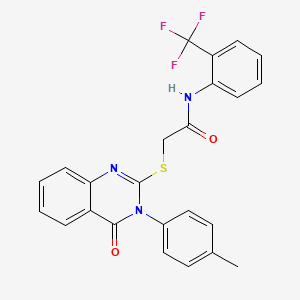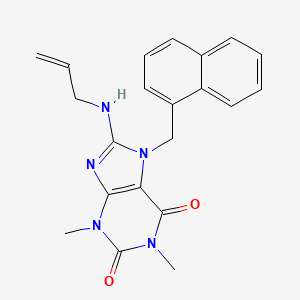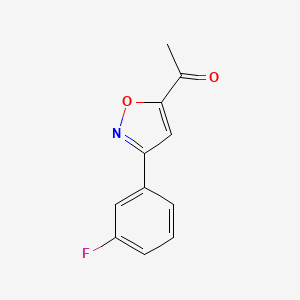![molecular formula C25H19N3O3S B12049666 (5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe appartenant à la classe des dérivés thiazolo-triazoles
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-éthoxybenzaldéhyde avec la 3-phénoxybenzaldéhyde en présence d'une base pour former le composé benzylidène intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la thiosemicarbazide et un catalyseur approprié pour former le système cyclique thiazolo-triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Des techniques telles que l'extraction par solvant, la recristallisation et la chromatographie sont souvent utilisées pour purifier le produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des noyaux phényles, où les atomes d'halogène peuvent être remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Dérivés halogénés, nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'agent antimicrobien ou anticancéreux.
Médecine : Exploré pour ses propriétés thérapeutiques, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation ou la prolifération cellulaire, exerçant ainsi des effets anti-inflammatoires ou anticancéreux.
Applications De Recherche Scientifique
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple utilisé en synthèse organique avec des groupes fonctionnels similaires.
Architectures pontées par du disilane : Composés organosiliciés aux propriétés électroniques uniques.
Unicité
(5E)-2-(4-éthoxyphényl)-5-(3-phénoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est unique en raison de sa structure complexe et de la présence à la fois de cycles thiazole et triazole, qui confèrent des propriétés biologiques et chimiques distinctes
Propriétés
Formule moléculaire |
C25H19N3O3S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(5E)-2-(4-ethoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O3S/c1-2-30-19-13-11-18(12-14-19)23-26-25-28(27-23)24(29)22(32-25)16-17-7-6-10-21(15-17)31-20-8-4-3-5-9-20/h3-16H,2H2,1H3/b22-16+ |
Clé InChI |
ROOZCOBWHOVIBW-CJLVFECKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
